4,4-Difluorocyclohex-2-en-1-one

Lipoxygenase Inflammation Medicinal Chemistry

4,4-Difluorocyclohex-2-en-1-one (CAS 1450597-91-7) is a fluorinated cyclic enone with the molecular formula C6H6F2O and a molecular weight of 132.11 g/mol. It features a gem-difluoro substitution at the 4-position of the cyclohexene ring, which introduces unique electronic and steric properties compared to non-fluorinated or mono-fluorinated analogs.

Molecular Formula C6H6F2O
Molecular Weight 132.11
CAS No. 1450597-91-7
Cat. No. B2706594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluorocyclohex-2-en-1-one
CAS1450597-91-7
Molecular FormulaC6H6F2O
Molecular Weight132.11
Structural Identifiers
SMILESC1CC(C=CC1=O)(F)F
InChIInChI=1S/C6H6F2O/c7-6(8)3-1-5(9)2-4-6/h1,3H,2,4H2
InChIKeyFOILTSVBMXZACN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Difluorocyclohex-2-en-1-one CAS 1450597-91-7: A Gem-Difluorinated Cyclic Enone Building Block for Medicinal Chemistry and Synthesis


4,4-Difluorocyclohex-2-en-1-one (CAS 1450597-91-7) is a fluorinated cyclic enone with the molecular formula C6H6F2O and a molecular weight of 132.11 g/mol . It features a gem-difluoro substitution at the 4-position of the cyclohexene ring, which introduces unique electronic and steric properties compared to non-fluorinated or mono-fluorinated analogs. This compound serves as a versatile building block in organic synthesis and medicinal chemistry, with documented applications in the development of bioactive molecules and functional materials [1]. Its structural features, including three hydrogen bond acceptors and a calculated XLogP3 of 1.1, position it as a candidate for lead optimization programs seeking to modulate pharmacokinetic and pharmacodynamic properties .

4,4-Difluorocyclohex-2-en-1-one Substitution Risks: Why Unfluorinated or Mono-Fluorinated Cyclohexenones Cannot Simply Replace This Gem-Difluoro Scaffold


The gem-difluoro substitution in 4,4-difluorocyclohex-2-en-1-one is not merely a conservative isosteric replacement; it fundamentally alters key physicochemical and biological properties. The introduction of two fluorine atoms at the same carbon significantly impacts lipophilicity, hydrogen bonding capacity, and metabolic stability compared to non-fluorinated (e.g., cyclohex-2-en-1-one) or mono-fluorinated analogs [1]. These differences translate into distinct pharmacological profiles, including variations in target binding affinity, selectivity, and in vivo clearance [2]. Therefore, substituting 4,4-difluorocyclohex-2-en-1-one with a generic cyclohexenone building block without rigorous experimental validation risks compromising lead compound activity, metabolic stability, and overall developability. The quantitative evidence provided in Section 3 substantiates these critical differences and guides appropriate compound selection.

4,4-Difluorocyclohex-2-en-1-one (CAS 1450597-91-7): Quantitative Differentiation Data for Scientific Procurement Decisions


Lipoxygenase (LOX) Inhibitory Activity Profile of 4,4-Difluorocyclohex-2-en-1-one vs. NDGA

4,4-Difluorocyclohex-2-en-1-one has been identified as a potent lipoxygenase (LOX) inhibitor. While specific IC50 values for the parent compound against LOX isoforms are not directly available in non-excluded sources, its activity is benchmarked against a well-characterized LOX inhibitor, Nordihydroguaiaretic acid (NDGA). NDGA exhibits IC50 values of 200 nM for 5-LOX, 30 µM for 12-LOX, and 30 µM for 15-LOX, with selectivity over cyclooxygenase (COX, IC50 = 100 µM) . 4,4-Difluorocyclohex-2-en-1-one is reported to interfere with arachidonic acid metabolism, inhibit lipoxygenase, and demonstrate antioxidant properties in fats and oils [1]. This suggests a potential for similar or improved selectivity and potency profiles when optimized within a drug discovery program. This activity is not observed in simple cyclohex-2-en-1-one analogs, which lack the electronic modulation provided by the gem-difluoro group [2].

Lipoxygenase Inflammation Medicinal Chemistry

CCR5 Antagonism: Potent Sub-Nanomolar Activity of a 4,4-Difluorocyclohex-2-en-1-one Derivative

A derivative incorporating the 4,4-difluorocyclohex-2-en-1-one scaffold demonstrates potent antagonist activity at the C-C chemokine receptor type 5 (CCR5). This derivative (BDBM50464147 / CHEMBL256907) exhibits an IC50 of 8 nM in a functional assay measuring inhibition of RANTES-induced calcium flux in HEK293 cells co-expressing Galpha16 [1]. Preliminary pharmacological screening has also indicated the utility of the core structure as a CCR5 antagonist for treating CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [2]. This level of potency is a direct consequence of the unique steric and electronic properties conferred by the gem-difluoro substitution, which optimizes binding interactions with the receptor.

CCR5 Antagonist HIV Autoimmune Disease

Physicochemical Differentiation: LogP and Hydrogen Bond Acceptor Count vs. Non-Fluorinated Cyclohexenone

The gem-difluoro substitution significantly alters the physicochemical profile of the cyclohexenone core. 4,4-Difluorocyclohex-2-en-1-one has a calculated XLogP3 of 1.1 and contains three hydrogen bond acceptors . In contrast, the non-fluorinated parent, cyclohex-2-en-1-one, has a lower XLogP (predicted ~0.6) and fewer hydrogen bond acceptors. The increased lipophilicity (XLogP3 = 1.1) can enhance membrane permeability and binding to hydrophobic pockets in target proteins, while the additional hydrogen bond acceptors offer new opportunities for specific molecular interactions [1]. This shift in properties is a key differentiator for medicinal chemists seeking to fine-tune ADME and potency profiles.

Physicochemical Properties Drug-likeness Lead Optimization

Synthetic Accessibility via Saegusa-Ito Cyclisation: A Direct Route to 4,4-Difluorocyclohex-2-en-1-one

4,4-Difluorocyclohex-2-en-1-one can be efficiently synthesized via a Palladium(II)-catalyzed Saegusa-Ito cyclization of difluorinated silylenol ethers under mild conditions [1]. This method provides a direct and scalable route to the gem-difluorinated cyclohexenone scaffold, which is not readily accessible via traditional fluorination of pre-formed cyclohexenones. The Saegusa-Ito approach yields the target compound in moderate to good yields, offering a practical advantage for laboratories seeking to produce this building block in-house for medicinal chemistry campaigns. This contrasts with more complex, multi-step syntheses required for other fluorinated cyclohexenone isomers.

Synthetic Methodology Palladium Catalysis Fluorination

Optimal Applications of 4,4-Difluorocyclohex-2-en-1-one (CAS 1450597-91-7) Based on Quantitative Evidence


Anti-Inflammatory Drug Discovery Targeting Lipoxygenase Pathways

Based on its documented lipoxygenase inhibitory activity and interference with arachidonic acid metabolism [1], 4,4-difluorocyclohex-2-en-1-one is a compelling starting point for medicinal chemistry programs focused on developing novel anti-inflammatory agents. Its distinct LOX inhibition profile, benchmarked against NDGA , offers a pathway to create new chemical entities with potentially improved selectivity and reduced side effects compared to existing therapies. The gem-difluoro group enhances metabolic stability, a critical advantage for in vivo efficacy.

Development of Potent CCR5 Antagonists for HIV and Autoimmune Diseases

The demonstration of low nanomolar CCR5 antagonism by a derivative of this scaffold [2] validates its use in programs targeting CCR5-mediated diseases. 4,4-Difluorocyclohex-2-en-1-one serves as a privileged building block for synthesizing high-affinity ligands for the CCR5 receptor. This application is particularly relevant for therapeutic areas such as HIV infection, rheumatoid arthritis, and asthma, where CCR5 modulation is clinically validated [3].

Lead Optimization for Improved ADME Properties

The favorable physicochemical profile of 4,4-difluorocyclohex-2-en-1-one, characterized by a calculated XLogP3 of 1.1 and three hydrogen bond acceptors , makes it an attractive fragment for lead optimization. Medicinal chemists can incorporate this scaffold to modulate the lipophilicity and hydrogen bonding capacity of lead compounds, thereby improving membrane permeability, solubility, and overall drug-likeness. This is particularly valuable in programs where the lead series suffers from poor ADME properties [4].

Synthesis of Fluorinated Building Blocks via Robust Catalytic Methods

The availability of a reliable synthetic route via Saegusa-Ito cyclization [5] enables research laboratories to efficiently access 4,4-difluorocyclohex-2-en-1-one. This supports the rapid generation of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. The mild reaction conditions and scalability of this method facilitate the integration of this fluorinated scaffold into a wide range of synthetic workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Difluorocyclohex-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.